molecular formula C9H7NO3S B184652 3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, methyl ester CAS No. 89780-75-6

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, methyl ester

Cat. No. B184652
CAS RN: 89780-75-6
M. Wt: 209.22 g/mol
InChI Key: WGQORZZLSPFOMR-UHFFFAOYSA-N
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Description

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, methyl ester, also known as Methyl 2-mercaptobenzothiazole, is a chemical compound that belongs to the class of thiazoles. It is widely used in various industries, including pharmaceuticals, agrochemicals, and rubber manufacturing.

Mechanism Of Action

The mechanism of action of 3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, methyl ester 2-mercaptobenzothiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of certain compounds. In addition, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, methyl ester 2-mercaptobenzothiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to induce apoptosis in cancer cells. However, its effects on normal cells are not well understood.

Advantages And Limitations For Lab Experiments

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, methyl ester 2-mercaptobenzothiazole has several advantages for lab experiments. It is easy to synthesize and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is toxic and should be handled with care. In addition, its effects on normal cells are not well understood, which limits its use in some experiments.

Future Directions

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, methyl ester 2-mercaptobenzothiazole has several potential future directions. It has been shown to have antimicrobial, antifungal, and antitumor activities, which make it a promising candidate for drug development. In addition, its ability to inhibit the growth of certain bacteria and fungi makes it a potential candidate for use as a preservative in the food industry. Further research is needed to fully understand its mechanism of action and its effects on normal cells.

Synthesis Methods

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, methyl ester 2-mercaptobenzothiazole can be synthesized through the reaction between 2-mercaptobenzothiazole and methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is typically around 80%.

Scientific Research Applications

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, methyl ester 2-mercaptobenzothiazole has been extensively studied for its various properties and applications in scientific research. It is commonly used as a reagent in organic synthesis for the preparation of thiazole derivatives. It is also used as a corrosion inhibitor in the petroleum industry. In addition, 3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, methyl ester 2-mercaptobenzothiazole has been shown to exhibit antimicrobial, antifungal, and antitumor activities.

properties

CAS RN

89780-75-6

Product Name

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, methyl ester

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 2-oxo-1,3-benzothiazole-3-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-13-8(11)10-6-4-2-3-5-7(6)14-9(10)12/h2-5H,1H3

InChI Key

WGQORZZLSPFOMR-UHFFFAOYSA-N

SMILES

COC(=O)N1C2=CC=CC=C2SC1=O

Canonical SMILES

COC(=O)N1C2=CC=CC=C2SC1=O

Origin of Product

United States

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